molecular formula C19H23BO2 B6293126 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane CAS No. 2253981-35-8

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

Cat. No.: B6293126
CAS No.: 2253981-35-8
M. Wt: 294.2 g/mol
InChI Key: ICJHVLHLUGLGQW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a biphenyl group with a methyl substituent. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methyl-[1,1’-biphenyl]-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-methyl-[1,1’-biphenyl]-3-boronic acid} + \text{pinacol} \rightarrow \text{4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane} + \text{water} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids or borates.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Used in the synthesis of biologically active compounds and potential drug candidates.

    Diagnostics: Boronic esters are used in the development of sensors for detecting sugars and other biomolecules.

Industry:

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Electronics: Involved in the production of organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl hal

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJHVLHLUGLGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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